molecular formula C26H25BrN2O3S B2896250 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403837-11-6

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2896250
CAS No.: 403837-11-6
M. Wt: 525.46
InChI Key: YVMKEGRBBBXDDY-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetically derived small molecule recognized for its potential as a kinase inhibitor, positioning it as a valuable chemical probe in oncological and neurodegenerative research. This pyrazoline derivative is structurally related to compounds that exhibit significant activity against GSK-3β, a serine/threonine kinase implicated in a range of pathological processes. Inhibition of GSK-3β is a well-established therapeutic strategy for investigating cancer cell proliferation, apoptosis, and tau protein pathology in Alzheimer's disease models . The specific substitution pattern of this molecule—featuring a 4-bromophenyl group, a 2,3-dimethoxyphenyl ring, and a benzylthio moiety—is designed to optimize binding affinity and selectivity within the kinase's ATP-binding pocket. Its primary research value lies in its utility as a tool compound to elucidate the complex signaling pathways governed by GSK-3 and other structurally related kinases, thereby facilitating the study of diseases driven by aberrant kinase activity. Researchers employ this compound in vitro to assess its effects on cell viability, caspase activation, and the phosphorylation status of key downstream targets like β-catenin and tau, providing critical insights for early-stage drug discovery and pathway analysis.

Properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN2O3S/c1-31-24-10-6-9-21(26(24)32-2)23-15-22(19-11-13-20(27)14-12-19)28-29(23)25(30)17-33-16-18-7-4-3-5-8-18/h3-14,23H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKEGRBBBXDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. For example, cyclization of chalcone 3 with hydrazine hydrate under microwave conditions (120°C, 10 minutes) achieves comparable yields (78–80%) to conventional heating.

Use of Hydrazine Derivatives

Substituting hydrazine hydrate with methylhydrazine alters the substitution pattern on the pyrazoline nitrogen. However, this approach is less favorable for the target compound due to steric hindrance from the 2,3-dimethoxyphenyl group.

Purification and Characterization

The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding colorless crystals suitable for X-ray diffraction.

Analytical Data

  • Melting Point : 132–134°C
  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, BrC6H4), 6.90–7.30 (m, 9H, aromatic), 5.20 (s, 2H, SCH2Ph), 3.85 (s, 6H, OCH3), 3.10–3.50 (m, 2H, pyrazoline CH2).
  • Mass Spectrometry : m/z 567 [M+H]+ (calculated for C27H24BrN2O3S).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time (h) Purity (%)
Conventional Heating Acetic acid, reflux 82 6–8 98
Microwave Irradiation DMF, 120°C, 10 min 80 0.17 97
Solvent-Free Neat, 100°C 68 4 95

Challenges and Limitations

  • Regioselectivity : Competing formation of 1,3- and 1,5-disubstituted pyrazolines necessitates careful control of reaction conditions.
  • Stereochemical Control : The cis or trans configuration of the pyrazoline ring impacts biological activity but is challenging to dictate.
  • Scale-Up : Multi-gram synthesis requires optimized purification protocols to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: It can undergo oxidation reactions, particularly at the thioether group.

  • Reduction: Selective reduction can occur at the pyrazole ring or other functional groups.

  • Substitution: Aromatic substitution reactions are feasible, especially at the bromophenyl and dimethoxyphenyl rings.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution conditions may involve halogenated solvents and transition-metal catalysts.

Major Products Formed

Products vary depending on the specific reaction pathway, including oxidized sulfur species, reduced pyrazole derivatives, or various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions, particularly those involving sulfur and nitrogen atoms.

Medicine

Industry

In industrial contexts, it might be explored for its roles in manufacturing specialty chemicals, agrochemicals, or advanced materials.

Mechanism of Action

The Mechanism

The compound exerts its effects by interacting with molecular targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Molecular Targets and Pathways

  • Targets enzymes that interact with sulfur-containing compounds.

  • Pathways involving electrophilic and nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Key Observations:

The benzylthio group in the target compound may improve metabolic stability compared to the thienylcarbonyl group in , which is more prone to oxidation.

Synthetic Complexity: The target compound’s synthesis likely involves cyclocondensation of a chalcone precursor with hydrazine derivatives, similar to methods described in . However, the benzylthio-ethanone moiety may require additional steps, such as thioetherification, as seen in Pd-catalyzed couplings (e.g., ).

Molecular Weight and Lipophilicity: The target compound (519.44 g/mol) has a higher molecular weight than analogues like (387.23 g/mol), primarily due to the benzylthio-ethanone group. This increased lipophilicity could enhance membrane permeability but may reduce solubility in aqueous media.

Pharmacological Potential (Theoretical Analysis)

  • Anticancer Activity : Pyrazole derivatives with bromophenyl groups (e.g., ) exhibit antitumor effects, possibly through DNA intercalation or kinase inhibition.
  • Antimicrobial Activity : Sulfur-containing groups (e.g., benzylthio in the target compound) are associated with antimicrobial properties in triazole-thiol derivatives .

Crystallographic and Computational Insights

  • Structural validation tools like SHELXL and PLATON are critical for analyzing pyrazole derivatives. For example, the crystal structure of confirmed planar geometry in the pyrazole ring, a feature likely shared by the target compound.

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